molecular formula C8H12N2O3S B12415530 (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

Cat. No.: B12415530
M. Wt: 219.28 g/mol
InChI Key: VDKVYEUEJCNDHM-LNEZGBMJSA-N
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Description

(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid is a synthetic organic compound It is characterized by the presence of a cyanoethylsulfanyl group, a trideuterioacetyl group, and a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2R)-2-amino-3-mercaptopropanoic acid and 2-cyanoethyl bromide.

    Formation of Cyanoethylsulfanyl Group: The (2R)-2-amino-3-mercaptopropanoic acid is reacted with 2-cyanoethyl bromide under basic conditions to form the cyanoethylsulfanyl group.

    Introduction of Trideuterioacetyl Group: The intermediate product is then reacted with trideuterioacetic anhydride to introduce the trideuterioacetyl group.

    Final Product Formation: The final step involves purification and isolation of the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The cyanoethylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme mechanisms or as a precursor for labeled compounds in metabolic studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid involves its interaction with specific molecular targets. The cyanoethylsulfanyl group may interact with thiol-containing enzymes, while the trideuterioacetyl group can be used to trace metabolic pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid is unique due to the presence of the trideuterioacetyl group, which is not commonly found in similar compounds. This deuterium labeling provides distinct advantages in tracing and studying metabolic pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

219.28 g/mol

IUPAC Name

(2R)-3-(2-cyanoethylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C8H12N2O3S/c1-6(11)10-7(8(12)13)5-14-4-2-3-9/h7H,2,4-5H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i1D3

InChI Key

VDKVYEUEJCNDHM-LNEZGBMJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@@H](CSCCC#N)C(=O)O

Canonical SMILES

CC(=O)NC(CSCCC#N)C(=O)O

Origin of Product

United States

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